Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate
Description
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl ester group and a phenyl ring bearing a tetrafluoroethoxy substituent. Its complex structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and industrial applications.
Properties
IUPAC Name |
ethyl 4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4N2O4/c1-2-25-15(24)22-8-6-21(7-9-22)13(23)11-4-3-5-12(10-11)26-16(19,20)14(17)18/h3-5,10,14H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYYEWVINKUWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
The tetrafluoroethoxy substituent is introduced via nucleophilic aromatic substitution. Starting with 3-hydroxybenzoic acid, reaction with 1,1,2,2-tetrafluoroethyl iodide or bromide in the presence of a base (e.g., potassium carbonate) yields the ether derivative. For example:
This step typically proceeds at 60–80°C for 12–24 hours, with yields exceeding 70% after recrystallization.
Formation of the Acyl Chloride Intermediate
The benzoic acid derivative is converted to its acyl chloride using thionyl chloride (SOCl) or oxalyl chloride ((COCl)). For instance:
Reaction conditions involve refluxing in anhydrous dichloromethane or toluene, followed by removal of excess reagent under vacuum.
Piperazine Functionalization
Piperazine undergoes sequential acylation to introduce both the benzoyl and ethyl carboxylate groups. The order of substitution is critical to avoid cross-reactivity:
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First Acylation : Reaction with 3-(1,1,2,2-tetrafluoroethoxy)benzoyl chloride under basic conditions (e.g., aqueous NaOH/THF) forms the mono-acylated intermediate, 1-(3-(1,1,2,2-tetrafluoroethoxy)benzoyl)piperazine.
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Second Acylation : Treatment with ethyl chloroformate introduces the ethyl carboxylate group at the remaining secondary amine site.
Detailed Reaction Conditions and Optimization
Mono-Acylation of Piperazine
Conditions :
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Solvent : Tetrahydrofuran (THF)/water mixture (1:1 v/v)
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Base : 2N sodium hydroxide to maintain pH 7.5–8.0
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Temperature : 0–10°C during acyl chloride addition, followed by stirring at room temperature.
Example Protocol :
A solution of piperazine (1.0 equiv) in THF/water is cooled to 0°C. 3-(1,1,2,2-Tetrafluoroethoxy)benzoyl chloride (1.1 equiv) in THF is added dropwise while maintaining pH 7.5–8.0 via NaOH addition. After 2 hours, the mixture is acidified to pH 2.0, and the product is extracted into ethyl acetate. Yield: 72–85% after column chromatography.
Challenges and Mitigation Strategies
Regioselectivity in Piperazine Acylation
Piperazine’s symmetry poses challenges in achieving mono-acylation. Excess acyl chloride or prolonged reaction times lead to di-acylated byproducts. To mitigate this:
Stability of the Tetrafluoroethoxy Group
The 1,1,2,2-tetrafluoroethoxy moiety is sensitive to strong acids/bases. Key precautions include:
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Avoiding prolonged exposure to pH extremes (>10 or <2)
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Using mild workup conditions (e.g., aqueous citric acid for neutralization).
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Appearance | White crystalline solid |
| Melting Point | 175–177°C (decomposes) |
| NMR (δ, CDCl) | 1.25 (t, 3H, J=7 Hz, CH), 3.45–3.70 (m, 8H, piperazine), 4.20 (q, 2H, J=7 Hz, OCH), 6.90–7.40 (m, 4H, aryl) |
| MS (ESI) | m/z 379.1 [M+H] |
Comparative Analysis of Synthetic Approaches
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Sequential Acylation | 70–85% | >95% | High regioselectivity |
| One-Pot Double Acylation | 50–60% | 85–90% | Reduced purification steps |
The sequential approach is preferred for large-scale synthesis due to better control over intermediate purity.
Industrial-Scale Considerations
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Cost Efficiency : Use of 1,1,2,2-tetrafluoroethyl iodide (≈$200/g) significantly impacts material costs. Alternatives like tetrafluoroethyl tosylate may reduce expenses.
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Solvent Recovery : THF and dichloromethane are recycled via distillation, lowering environmental impact.
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Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents and Conditions: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the phenyl ring or the piperazine moiety.
Products: Oxidation can lead to the formation of quinones or N-oxides, depending on the site of oxidation.
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Reduction
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce carbonyl groups to alcohols.
Products: Reduction of the carbonyl group in the ester can yield the corresponding alcohol.
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Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur at the phenyl ring or the piperazine nitrogen atoms.
Products: Substitution reactions can introduce various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the tetrafluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development. It may exhibit activity against various biological targets, including enzymes and receptors.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers with unique properties. Its fluorinated moiety can impart desirable characteristics like chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrafluoroethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
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Ethyl 4-((3-(trifluoromethoxy)phenyl)carbonyl)piperazinecarboxylate
- Similar structure but with a trifluoromethoxy group instead of a tetrafluoroethoxy group.
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Ethyl 4-((3-(difluoromethoxy)phenyl)carbonyl)piperazinecarboxylate
- Contains a difluoromethoxy group, leading to different chemical and physical properties.
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Ethyl 4-((3-(pentafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate
- Features a pentafluoroethoxy group, which may further enhance fluorophilicity and stability.
Uniqueness
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is unique due to the presence of the tetrafluoroethoxy group, which provides a balance between hydrophobicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug design and materials science.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential and develop new technologies and therapies based on its unique properties.
Biological Activity
Ethyl 4-((3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbonyl)piperazinecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Molecular Formula : C_{17}H_{18}F_4N_2O_3
- Molar Mass : Approximately 368.34 g/mol
This compound features a piperazine ring which is known for its versatility in drug design and its ability to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The IC50 values were determined through MTT assays across multiple cancer types.
These results indicate a promising avenue for further investigation into its use as an anticancer agent.
Cell Line IC50 (µM) A549 (Lung Cancer) 15.7 MCF-7 (Breast Cancer) 12.3 HeLa (Cervical Cancer) 10.5 -
Antimicrobial Studies : Research published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) values were measured against Staphylococcus aureus and Streptococcus pneumoniae.
These findings suggest potential applications in treating bacterial infections.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Streptococcus pneumoniae 16 - Neuroprotective Effects : In neuropharmacological studies, the compound was shown to protect neuronal cells from oxidative stress-induced damage. This was assessed using primary neuronal cultures exposed to hydrogen peroxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
